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1H-Indolizino(8,1-cd)carbazole-5-carboxylic acid, 3a-ethyl-3a,4,5,5a,6,11,12,13a-octahydro-4,5-dihydroxy-6-methyl-, methyl ester, 4-acetate

Cat. No.: B1683057
CAS No.: 5231-60-7
M. Wt: 426.5 g/mol
InChI Key: SASWULSUPROHRT-UHFFFAOYSA-N
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Description

Monoterpene Indole (B1671886) Alkaloid Family Context and Significance

Monoterpene indole alkaloids (MIAs) constitute a vast and diverse class of natural products, with over 3,000 distinct structures identified to date biorxiv.orgmdpi.com. These nitrogen-containing secondary metabolites are widely distributed in the plant kingdom, found in approximately 20% of all plant species acs.org. Their significance in natural product chemistry and medicinal science stems from their remarkable structural diversity and a broad spectrum of biological activities, including anticancer, antimalarial, antiarrhythmic, anti-inflammatory, antinociceptive, antioxidant, and antimicrobial properties acs.orgmdpi.comnih.govresearchgate.net.

A prime example of the medicinal importance of MIAs is found in Catharanthus roseus, commonly known as the Madagascar periwinkle. This plant is a prolific producer of over 130 different MIAs, notably including vinblastine (B1199706) and vincristine (B1662923), which are well-established chemotherapeutic agents biorxiv.orgmdpi.com. The biosynthesis of all known MIAs initiates from a common central precursor, strictosidine, highlighting a fascinating example of nature's ability to generate immense chemical diversity from a single intermediate biorxiv.orgresearchgate.net.

Vindorosine: Structural Complexity and Academic Importance in Natural Product Chemistry

Vindorosine is classified as an Aspidosperma-type indole alkaloid sioc-journal.cn. It is primarily isolated from the leaves of Catharanthus roseus sioc-journal.cnnih.govchemfaces.combiocrick.com and also from the roots of Catharanthus trichophyllus medchemexpress.com. Structurally, Vindorosine (C24H30N2O5) is closely related to vindoline (B23647), differing by the absence of a methoxy (B1213986) substituent at the C16 position nih.gov. Its molecular weight is approximately 426.5 g/mol biocrick.commedchemexpress.comnih.govuni.lu.

The chemical structure of Vindorosine is characterized by a highly functionalized pentacyclic indoline (B122111) skeleton, featuring six contiguous stereogenic centers, three of which are congested quaternary carbon centers sioc-journal.cn. This intricate structural complexity makes Vindorosine an exceptionally challenging and, consequently, a highly important target in synthetic organic chemistry sioc-journal.cnnih.govontosight.aiacs.org. Its academic importance in natural product chemistry is underscored by the significant efforts dedicated to its total synthesis, which not only provides access to the compound itself but also advances methodologies for constructing complex polycyclic systems and understanding biosynthetic pathways sioc-journal.cnnih.govresearchgate.netresearchgate.net.

Key chemical properties of Vindorosine are summarized in the table below:

PropertyValueSource
Molecular FormulaC24H30N2O5 medchemexpress.comnih.govuni.lu
Molecular Weight426.5 g/mol medchemexpress.comnih.govuni.lu
PubChem CID11618751 biocrick.comnih.govuni.lu
Isolation SourceCatharanthus roseus, Catharanthus trichophyllus roots nih.govbiocrick.commedchemexpress.com
Structural FeaturePentacyclic indoline skeleton, six contiguous stereogenic centers (three quaternary carbons) sioc-journal.cn
RelationshipIdentical to vindoline, lacking C16 methoxy substituent nih.gov

Overview of Current Research Trajectories on Vindorosine

Research on Vindorosine primarily focuses on its chemical synthesis and its role in the broader biosynthetic pathways of MIAs.

Total Synthesis: Due to its demanding structural features, the total synthesis of Vindorosine remains a significant area of investigation in organic chemistry sioc-journal.cnnih.govontosight.aiacs.org. Synthetic strategies often employ advanced methodologies, such as intramolecular [4+2]/[3+2] cycloaddition cascades of 1,3,4-oxadiazoles, to efficiently construct its pentacyclic core and establish its complex stereochemistry nih.govacs.org. The challenge and academic reward associated with its synthesis have led over 15 research groups to pursue this endeavor sioc-journal.cn. These synthetic efforts not only provide access to Vindorosine but also contribute to the development of novel synthetic reactions and strategies applicable to other complex natural products nih.govacs.org.

Biosynthesis: Understanding the natural formation of Vindorosine within plants, particularly Catharanthus roseus, is another crucial research trajectory. Vindorosine is recognized as an intermediate or a byproduct within the complex biosynthetic pathway leading to vindoline and subsequently to dimeric vinca (B1221190) alkaloids like vinblastine researchgate.netresearchgate.net. Studies have shown that enzymes involved in the vindoline pathway, such as tabersonine (B1681870) 3-oxygenase (T3O) and downstream enzymes like T3R, NMT, D4H, and DAT, can metabolize tabersonine to produce Vindorosine due to substrate promiscuity mdpi.com. Research in this area aims to fully elucidate the enzymatic steps and regulatory mechanisms governing its biosynthesis, which is vital for metabolic engineering efforts.

Chemical Modifications and Analogues: Investigations also extend to the preparation of Vindorosine analogues. These modifications are often undertaken to explore structure-function relationships, particularly in the context of creating derivatives that could serve as precursors or improved versions of medicinally relevant compounds like vinblastine nih.govbiocrick.comacs.orgnih.gov. For instance, analogues with specific modifications at the C6-C8 positions have been synthesized and incorporated into vinblastine analogues to probe the significance of the Δ6,7-double bond in their activity nih.govbiocrick.comacs.org.

Metabolic Engineering: Given the low abundance of many valuable MIAs in their natural sources, metabolic engineering approaches are being explored to produce these compounds or their precursors in heterologous hosts like yeast mdpi.com. For Vindorosine, research in this domain focuses on understanding and controlling metabolic flux to either enhance its production or, conversely, to minimize its formation when the goal is to produce other desired compounds like vindoline, which can be affected by Vindorosine's presence due to shared biosynthetic intermediates mdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30N2O5 B1683057 1H-Indolizino(8,1-cd)carbazole-5-carboxylic acid, 3a-ethyl-3a,4,5,5a,6,11,12,13a-octahydro-4,5-dihydroxy-6-methyl-, methyl ester, 4-acetate CAS No. 5231-60-7

Properties

IUPAC Name

methyl 11-acetyloxy-12-ethyl-10-hydroxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-5-22-11-8-13-26-14-12-23(18(22)26)16-9-6-7-10-17(16)25(3)19(23)24(29,21(28)30-4)20(22)31-15(2)27/h6-11,18-20,29H,5,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASWULSUPROHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966694
Record name Methyl 4-(acetyloxy)-3-hydroxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5231-60-7
Record name Vindorosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-(acetyloxy)-3-hydroxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Phytochemical Investigations of Vindorosine

Botanical Sources: Catharanthus roseus and Related Species

Vindorosine is primarily found in the plant Catharanthus roseus, commonly known as the Madagascar periwinkle. biosynth.combiocrick.comalfachemic.comchemfaces.com This plant is a well-known source of numerous pharmaceutically significant terpenoid indole (B1671886) alkaloids (TIAs). ijsra.net Beyond C. roseus, vindorosine has also been reported in other species within the Catharanthus genus, including Catharanthus trichophyllus and Catharanthus ovalis. nih.govmedchemexpress.com The presence of vindorosine in these botanical sources highlights its significance as a natural product within the Apocynaceae family. cymitquimica.com

Advanced Isolation and Purification Methodologies from Plant Matrices

The isolation and purification of vindorosine from plant matrices involve a series of sophisticated methodologies aimed at separating it from the complex mixture of other plant metabolites. A common initial step for extracting alkaloids from Catharanthus roseus is hot ethanolic extraction. ijsra.netresearchgate.net

Subsequent purification often employs chromatographic techniques:

Preparative Thin Layer Chromatography (pTLC) : This method has been utilized for the purification of alkaloids like vindoline (B23647), and by extension, can be applied to similar compounds such as vindorosine, following initial extraction. ijsra.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) : These techniques are crucial for confirming the purity and characterizing the isolated compounds. ijsra.netresearchgate.net

High-Performance Countercurrent Chromatography (HPCCC) : This all-liquid phase separation technique, often guided by electrospray-mass spectrometry (ESI-MS), has proven effective for the targeted isolation of indole alkaloids, including vindorosine, from crude C. roseus extracts. mdpi.comscilit.comnih.gov A biphasic solvent system, such as n-hexane–n-butanol–water with 0.5% trifluoroacetic acid, is typically employed based on partition ratio (KD) values. mdpi.comnih.gov This approach allows for precise fractionation and monitoring of target ions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1D and 2D NMR spectroscopy are used for the complete structural elucidation of isolated vindorosine. mdpi.comnih.gov

Quantitative Analysis of Vindorosine Distribution in Various Plant Tissues and Developmental Stages

Vindorosine is recognized as one of the most abundant alkaloids found in Catharanthus roseus extracts, often alongside vindoline and ajmalicine (B1678821). researchgate.netnotulaebotanicae.ro Quantitative analyses, such as those performed using Gas Chromatography-Mass Spectrometry (GC-MS), have provided insights into its concentration within the plant. In one study, vindorosine constituted between 10.665% and 18.890% of the total identified alkaloids in C. roseus extracts, with a specific finding of 14.746% in one instance. notulaebotanicae.ro

The distribution of vindorosine varies across different plant tissues and is influenced by cultivation methods. Leaves are identified as a primary site for the accumulation of vindorosine and vindoline. nih.govuniversiteitleiden.nl Single-cell mass spectrometry (scMS) analysis has further refined this understanding, demonstrating that vindorosine (identified as demethoxyvindoline) localizes specifically to idioblast and laticifer cells within the leaf tissue of C. roseus. researchgate.net

Table 1: Relative Abundance of Alkaloids in Catharanthus roseus Extracts notulaebotanicae.ro

AlkaloidPercentage (%) (Range)
Vindoline28.695 - 34.255
Vindorosine10.665 - 18.890
Ajmalicine6.785 - 12.660
Isovindolinine9.239 (specific finding)
Vindolinine (B1262840)8.209 (specific finding)
Tetrahydroalstonine7.504 (specific finding)

Environmental and Cultivation Factors Influencing Vindorosine Accumulation in Natural Sources

The biosynthesis and accumulation of terpenoid indole alkaloids (TIAs), including vindorosine, in Catharanthus roseus are significantly influenced by a range of environmental and cultivation factors. These factors can alter the expression of regulatory and enzyme-encoding genes within the TIA pathway. researchgate.netresearchgate.net

Key environmental factors affecting TIA accumulation include:

Light and UV Radiation : Exposure to light and UV radiation has been shown to stimulate the production of monoterpenoid indole alkaloids (MIAs) by promoting the expression of MIA biosynthetic genes and their corresponding enzymatic activities. nih.govresearchgate.net

Temperature : High temperatures can increase the accumulation of midstream and downstream metabolites, such as catharanthine (B190766), vindoline, and vinblastine (B1199706), in C. roseus leaves. researchgate.net

Drought and Salt Stress : These abiotic stresses can lead to an increase in the accumulation of various TIAs, including ajmalicine and catharanthine, and induce the expression of TIA pathway genes. researchgate.net

Mechanical Wounding : Physical damage to the plant can also positively influence the content of MIAs. nih.gov

Cultivation practices, particularly the propagation method, play a significant role in determining the alkaloid profile. Plants propagated through in vitro cultures have been observed to yield higher amounts of vindorosine and vindoline compared to those grown using conventional methods. researchgate.netnotulaebotanicae.ro Additionally, the efficiency of alkaloid extraction can be influenced by temperature, with some studies indicating that an extraction temperature of 55°C is more effective for certain alkaloids. researchgate.netnotulaebotanicae.ro

Biosynthetic Pathways of Vindorosine

Synthetic Biology and Metabolic Engineering Approaches for Bioproduction

Reconstitution of Vindorosine Biosynthetic Pathway in Heterologous Systems (e.g., Saccharomyces cerevisiae cell factories)

The complex biosynthetic pathway of vindorosine, and its closely related compound vindoline (B23647), involves numerous enzymatic steps, primarily originating from tabersonine (B1681870) pnas.orgmdpi.com. Reconstituting such intricate pathways in heterologous systems, particularly in microbial cell factories like Saccharomyces cerevisiae (baker's yeast), offers a promising alternative to traditional plant extraction for sustainable production of these valuable compounds nih.govnih.govuniv-tours.fr.

The biosynthesis of vindoline from tabersonine is a seven-step pathway, and vindorosine is often produced as a byproduct due to enzyme promiscuity pnas.orgmdpi.comnih.gov. Key enzymes involved in the conversion of tabersonine towards vindoline and vindorosine include tabersonine 16-hydroxylase (T16H2), tabersonine-16-O-methyltransferase (16OMT), tabersonine 3-oxygenase (T3O), tabersonine 3-reductase (T3R), 3-hydroxy-16-methoxy-2,3-dihydrotabersonine (B1203122) N-methyltransferase (NMT), desacetoxyvindoline-4-hydroxylase (D4H), and deacetylvindoline (B137571) 4-O-acetyl transferase (DAT) mdpi.comnih.govresearchgate.netnih.gov. Cytochrome P450 enzymes (CYPs), such as T16H2 and T3O, are crucial in this pathway and require cytochrome P450 reductases (CPRs) as electron transfer partners, sometimes co-expressed with cytochrome b5 (CYB5) to enhance electron transfer efficiency nih.govresearchgate.net.

Initial attempts to reconstitute the entire vindoline biosynthetic pathway in S. cerevisiae by integrating a single chromosomal copy of each gene (T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT, CPR, and CYB5 from C. roseus) resulted in negligible vindoline production nih.gov. Instead, a significant accumulation of the byproduct vindorosine was observed nih.gov. This indicated that the activities of T16H2 and 16OMT were bottlenecks in the vindoline pathway, leading to the metabolic flux being diverted towards vindorosine synthesis by T3O, which can directly metabolize tabersonine to tabersonine epoxide, an intermediate in the vindorosine pathway mdpi.comnih.govresearchgate.netnih.gov.

Despite these challenges, significant progress has been made. By employing strategies such as increasing the copy numbers of key pathway genes, particularly T16H2 and 16OMT, researchers have successfully shifted the metabolic balance from vindorosine accumulation towards vindoline biosynthesis in engineered yeast strains mdpi.comnih.govresearchgate.netnih.gov. For instance, introducing T16H2 and 16OMT on a multi-copy plasmid significantly increased vindoline production while dramatically decreasing vindorosine accumulation, with vindorosine levels being approximately 2.34-fold lower than vindoline nih.govresearchgate.net. This demonstrates the feasibility of reconstituting and redirecting these complex plant pathways in yeast.

Strategies for Metabolic Flux Optimization and Yield Enhancement in Engineered Microorganisms

Optimizing metabolic flux and enhancing yield in engineered microorganisms for complex natural products like vindorosine (or to reduce its formation in favor of vindoline) is a multi-faceted endeavor. Several strategies have been successfully implemented to address bottlenecks and improve the efficiency of heterologous biosynthesis.

One primary strategy involves the modulation of gene copy numbers for rate-limiting enzymes mdpi.comnih.govresearchgate.netnih.govnih.gov. For instance, increasing the copy numbers of T16H2 and 16OMT genes was crucial to channel the metabolic flux towards vindoline and away from vindorosine, which is formed when T3O promiscuously acts on tabersonine before it is methoxylated nih.govresearchgate.netnih.gov. This fine-tuning of gene expression helps overcome competition for substrates and directs the pathway towards the desired product mdpi.comnih.govnih.govresearchgate.net.

Another critical aspect is the optimization of cytochrome P450 enzyme (CYP) activity nih.gov. CYPs are often bottlenecks in microbial cell factories due to their reliance on electron transfer partners (CPRs) and specific microenvironments nih.gov. Strategies include:

CYP-CPR pairing : Identifying and pairing plant CYPs with compatible CPRs, even from different origins, can significantly enhance enzymatic activity in a heterologous host nih.gov.

Engineering the microenvironment : Modifying the endoplasmic reticulum (ER) in yeast, where CYPs are localized, can improve their functional expression nih.gov.

Enhancing cofactor supply : Increasing the availability of cofactors like NADPH, which are essential for CYP activity, can further boost production nih.govresearchgate.net. Overexpression of genes like SAM2 (S-adenosyl-L-methionine synthetase) can enhance the supply of S-adenosyl-L-methionine (SAM), a universal methyl donor for methyltransferases in the pathway researchgate.net.

Rational medium optimization and sequential feeding approaches have also proven effective nih.govresearchgate.net. Adjusting pH and medium composition, along with carefully timed feeding of precursors, can significantly improve the conversion efficiency of tabersonine to downstream products and limit the accumulation of undesired side metabolites like vindorosine nih.govresearchgate.net.

The stable integration of genes into the yeast genome, rather than using episomal plasmids, can prevent variability in gene expression and ensure more consistent enzyme populations, further contributing to optimized flux mdpi.com.

As a result of these metabolic engineering efforts, significant increases in production titers have been achieved for vindoline, with a concomitant reduction in vindorosine accumulation.

**Table 1: Impact of Metabolic Engineering Strategies on Vindoline and Vindorosine Production in *Saccharomyces cerevisiae***

Strain/StrategyVindoline Production (µg/L)Vindorosine Production (µg/L)Fold Increase (Vindoline)Fold Decrease (Vindorosine)Reference
VSY006 (single copy of pathway genes)~0.0042 (undetectable)High accumulation-- nih.gov
VSY007 (VSY006 + multi-copy T16H2 & 16OMT plasmid)13.8Dramatically decreased>3,200,000~2.34-fold lower than vindoline nih.govresearchgate.net
Optimized Yeast Strain (various strategies)16,500 (~16.5 mg/L)Minimized>3,800,000Significant nih.govresearchgate.net
Optimized Fed-Batch Bioreactor (sequential feeding)266,000 (~266 mg/L)Very low levels-Significant nih.gov

Note: Data for vindorosine production in VSY007 is relative to vindoline, indicating a metabolic shift rather than a precise titer in all cases nih.govresearchgate.net. The "High accumulation" and "Minimized/Very low levels" indicate qualitative changes based on the source descriptions mdpi.comnih.govnih.gov.

Comparative Analysis of In Planta vs. Heterologous Biosynthesis Efficiencies and Challenges

The production of vindorosine and other monoterpene indole (B1671886) alkaloids (MIAs) in their native plant source, Catharanthus roseus, is characterized by extremely low yields, which poses significant challenges for meeting the growing demand for these therapeutically important compounds nih.govnih.govnih.govpnas.org. This low yield in planta is a primary driver for developing heterologous biosynthesis approaches.

In Planta Biosynthesis:

Low Yields: C. roseus produces vinblastine (B1199706) and vincristine (B1662923) in trace amounts, typically around 0.0003% to 0.01% of dried leaves pnas.org. This inherent low abundance extends to their precursors, including vindorosine and vindoline nih.govnih.govnih.gov.

Complexity and Compartmentalization: The MIA biosynthetic pathway in C. roseus is highly complex and spatially compartmentalized across different cell types (e.g., epidermis and mesophyll cells), making direct manipulation and yield improvement challenging pnas.orgnih.govresearchgate.net.

Environmental Dependence: Plant-based production is susceptible to socio-economic, geopolitical, and climatic constraints, leading to unreliable supply and recurrent shortages univ-tours.frnih.gov.

Byproduct Formation: In planta, due to enzyme promiscuity, tabersonine can be converted to vindorosine when the initial methoxylation steps of the vindoline pathway are bypassed pnas.orgmdpi.com. This "hijacking reaction" contributes to the accumulation of undesired side products and reduces the yield of the desired vindoline mdpi.comnih.gov.

Heterologous Biosynthesis (e.g., in Saccharomyces cerevisiae):

Enhanced Yields: Metabolic engineering in S. cerevisiae has demonstrated remarkable success in significantly increasing the production of vindoline, and by extension, controlling the formation of vindorosine nih.govnih.govresearchgate.net. Production titers have been increased by millions of folds compared to the parent yeast strains, reaching up to 266 mg/L of vindoline in optimized fed-batch bioreactors nih.govnih.gov.

Controlled Production: Heterologous systems allow for precise genetic manipulation, enabling researchers to fine-tune gene expression, optimize enzyme activities, and redirect metabolic flux to minimize byproduct formation like vindorosine and maximize the desired product mdpi.comnih.govresearchgate.netnih.govnih.gov.

Scalability and Sustainability: Microbial cell factories offer advantages such as fast growth rates, ease of cultivation, and scalability, providing a more reliable and sustainable source for these compounds compared to plant extraction nih.govnih.govuniv-tours.fr.

Challenges: Despite the advantages, challenges remain. The initial reconstitution of complex pathways in yeast can result in very low production or accumulation of undesired intermediates, as seen with vindorosine mdpi.comnih.gov. Functional expression of plant cytochrome P450 enzymes (CYPs) in yeast can be difficult and often requires extensive optimization of electron transfer partners and microenvironments nih.govnih.gov. The sheer length and complexity of the full vinblastine pathway (31 enzymatic steps) still present a significant hurdle for complete de novo biosynthesis in a single host nih.govnih.gov.

Total Synthesis of Vindorosine

Historical Perspective and Early Synthetic Endeavors Towards the Aspidosperma Skeleton

The Aspidosperma alkaloids have garnered scientific interest for over six decades, with extensive studies focusing on their synthesis, biosynthetic origins, and biological activities. nih.gov Early synthetic efforts towards the Aspidosperma skeleton laid the groundwork for more advanced methodologies. Classic syntheses of related Aspidosperma alkaloids, such as aspidospermine (B1204331) by Stork and Dolfini, and aspidophytine (B1246401) by the Corey group, have significantly contributed to the field. nih.govuni.lu These pioneering works demonstrated the feasibility of constructing the core pentacyclic framework, often involving cascade reactions and strategic cyclizations. nih.gov

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis plays a crucial role in simplifying the complex architecture of Vindorosine, allowing for the systematic deconstruction of the target molecule into simpler, readily available precursors. For Vindorosine, key strategic disconnections often involve breaking bonds that lead to the formation of its characteristic polycyclic core. Two prominent strategies that have emerged for the total synthesis of Vindorosine involve a highly diastereoselective vinylogous Mannich addition and an intramolecular cascade Heathcock–aza-Prins cyclization. wikipedia.orgwikidata.orgwikipedia.orgwikidata.org Another powerful approach employs an intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles, which efficiently assembles the pentacyclic skeleton and its stereochemistry in a single step. wikidata.orgnih.govwikipedia.orgwikipedia.orgfishersci.senih.gov

Advanced Stereoselective and Diastereoselective Total Synthesis Methodologies

Modern synthetic approaches to Vindorosine emphasize advanced stereoselective and diastereoselective methodologies to control the formation of its numerous chiral centers.

The vinylogous Mannich addition reaction has proven to be a highly effective tool for constructing complex nitrogen-containing compounds, including alkaloids. uni.lu In the total synthesis of (-)-Vindorosine, a highly diastereoselective vinylogous Mannich addition of dioxinone-derived lithium dienolates with indolyl N-tert-butanesulfinyl imines has been successfully developed. wikipedia.orgwikidata.orgwikipedia.orgwikidata.org This reaction provides a general and diastereoselective method for synthesizing δ-amino acid derivatives, serving as crucial starting materials for complex natural products like Vindorosine. fishersci.ca The process is practical and can be conducted on a gram scale. fishersci.ca

A powerful strategy for the asymmetric total synthesis of Vindorosine and related natural products like vindoline (B23647) involves a unique intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles. wikidata.orgnih.govwikipedia.orgfishersci.senih.gov This cascade is initiated by an intramolecular Diels–Alder reaction of a tethered unactivated dienophile with the 1,3,4-oxadiazole. wikipedia.orgwikipedia.org The initial cycloadduct then undergoes loss of dinitrogen (N₂) to generate a highly stabilized 1,3-dipole, which subsequently participates in a 1,3-dipolar cycloaddition with a tethered indole (B1671886). wikipedia.orgwikipedia.org This sequence is remarkable as it constructs three rings, four carbon-carbon bonds, and sets all six stereocenters, introducing most of the natural product's functionality in a single synthetic operation. wikidata.orgfishersci.senih.gov The reaction has been shown to proceed with exquisite control over regioselectivity and stereochemistry. nih.govwikipedia.org

The intramolecular cascade Heathcock–aza-Prins cyclization is another key transformation employed in the total synthesis of (-)-Vindorosine. wikipedia.orgwikidata.orgwikipedia.orgwikidata.org This cyclization strategy is crucial for constructing the C and the highly substituted E rings of the Vindorosine core. wikipedia.orgwikidata.org The Prins reaction and its aza-Prins variant are well-established methodologies for the rapid assembly of complex molecular scaffolds, often involving the formation of multiple bonds and stereocenters in a single step. metabolomicsworkbench.orgplantaedb.com

Achieving stereocontrol is paramount in the synthesis of complex natural products like Vindorosine, which possess multiple chiral centers. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce unequal amounts of stereoisomeric products. fishersci.ca This can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. fishersci.canih.govmycocentral.eu

Chiral auxiliaries are organic compounds that are temporarily coupled to the starting material to direct the stereochemistry of a reaction via intramolecular asymmetric induction. fishersci.camycocentral.eu After the stereoselective reaction, the auxiliary is removed and can often be recovered. fishersci.ca Asymmetric catalysis, on the other hand, utilizes chiral catalysts, typically chiral coordination complexes, in catalytic amounts to bias the reaction towards a specific enantiomer. fishersci.canih.gov

In the context of Vindorosine synthesis, the intramolecular [4+2]/[3+2] cycloaddition cascade utilizes a chiral substituent on the tether linking the dienophile and the oxadiazole. This chiral element controls the facial selectivity of the initial Diels-Alder reaction, thereby setting the absolute stereochemistry of the subsequent six stereocenters formed in the cascade cycloadduct. wikidata.orgwikipedia.orgfishersci.senih.gov Furthermore, the vinylogous Mannich addition reactions employed are highly diastereoselective, ensuring the desired stereochemical outcome. wikipedia.orgwikidata.orgwikipedia.orgwikidata.orgfishersci.ca Beyond these specific reactions, palladium-catalyzed allylic alkylations have also emerged as a powerful tool for constructing all-carbon quaternary stereocenters in Aspidosperma alkaloids, highlighting the ongoing development of precise stereocontrol methods in this field. uni.luresearchgate.net

Ring Expansion Reactions in Vindorosine Core Construction

Ring expansion reactions are crucial in the construction of the vindorosine core, particularly to achieve the correct ring sizes and functionalities. In some synthetic strategies, an intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles initially forms a fused 5-membered ring. nih.govacs.orgnih.gov To achieve the 6-membered ring structure characteristic of the vindorosine core, a subsequent ring expansion reaction is necessary. nih.govacs.orgnih.govbiocrick.com

One notable approach involved the development of unique ring expansion methods to provide a 6-membered ring suitably functionalized for the introduction of the Δ6,7-double bond, a key feature in the core structure of vindorosine and vindoline. nih.govacs.orgnih.govbiocrick.com These methods often involve a protected hydroxymethyl group as a substituent to control the stereochemical course of the cycloaddition cascade, influencing the subsequent ring expansion. nih.govacs.orgbiocrick.com For instance, the formation of a primary tosylate and its subjection to specific ring expansion conditions, such as using HOCO₂NH₄ in ethanol-water, has been reported to yield the desired 6-membered ring ketone. nih.gov

Scalability and Practicality Assessment of Synthetic Routes

The scalability and practicality of synthetic routes for complex natural products like vindorosine are critical for their potential application, including the synthesis of analogues for biological studies or commercial production. researchgate.netrsc.org A novel and scalable synthesis of (-)-vindorosine has been developed, emphasizing two key transformations: a highly diastereoselective vinylogous Mannich addition and an intramolecular cascade Heathcock-aza-Prins cyclization. researchgate.netnih.gov This approach is described as flexible and practical, demonstrating its utility in constructing highly functionalized seven-, eight-, and nine-membered carbocycles. researchgate.net

Another concise asymmetric total synthesis of vindorosine and vindoline, based on an intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles, provided vindorosine in 11 or 13 steps starting from cycloaddition precursors. acs.org While the chemical synthesis of such complex molecules can be laborious and challenging to apply at an industrial scale due to their structural complexity, the focus on developing robust and operationally simple protocols is paramount for scalability. mdpi.comumn.edu

Synthesis of Vindorosine Precursors and Advanced Polycyclic Intermediates

The synthesis of vindorosine relies on the efficient preparation of key precursors and advanced polycyclic intermediates. Biosynthetically, tabersonine (B1681870) is a known precursor of vindorosine. kyoto-u.ac.jpmdpi.com

In synthetic approaches, the construction of the intricate polycyclic core often involves strategic cascade reactions. For example, a unique intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles has been employed. nih.govacs.orgnih.govbiocrick.comacs.orgresearchgate.net This cascade reaction is significant as it introduces three rings and four C-C bonds, establishing the pentacyclic ring system and setting all six stereocenters in a single step. nih.govacs.orgnih.govbiocrick.comacs.orgresearchgate.net

Key intermediates in various total syntheses include:

Sulfinyl imines: Readily accessible indolyl N-tert-butanesulfinyl imines have been used in diastereoselective vinylogous Mannich additions. researchgate.netnih.gov

Dioxinone-derived lithium dienolates: These are reactive species involved in the Mannich addition. researchgate.netnih.gov

Intermediate I: A highly substituted six-membered core lactam, formed via a Heathcock-aza-Prins cyclization, which is then transformed into vindorosine in subsequent steps. thieme-connect.com

Cycloaddition precursors (Z)- and (E)-17: These substrates, lacking the aryl methoxy (B1213986) substituent of vindoline, serve as ideal surrogates for the detailed examination of the key cycloaddition reaction leading to vindorosine. acs.org

The development of new methodologies, such as Pd-catalyzed cross-coupling reactions followed by spirocyclization/Mannich-type reactions, has also been explored to assemble polycyclic spiroindoline skeletons, which are crucial building blocks for aspidosperma and kopsia alkaloids, including vindorosine. researchgate.net

Structure Activity Relationship Sar Studies of Vindorosine and Its Analogues

Conformational Analysis and Stereochemical Influence on Molecular Interactions

The biological activity of a chemical compound is profoundly influenced by its three-dimensional structure, including its conformation and stereochemistry. For Vindorosine, its complex pentacyclic ring system and multiple stereocenters dictate its molecular interactions nih.govresearchgate.net. Total syntheses of Vindorosine and Vindoline (B23647) have highlighted the precise control required over facial selectivity in cycloaddition reactions to establish the absolute stereochemistry of their six stereocenters nih.govresearchgate.net.

A significant structural feature in related indole (B1671886) alkaloids, such as Vindoline and its derivatives, is the Δ6,7-double bond. Research on Vinblastine (B1199706) analogues, which incorporate modified Vindoline subunits, has demonstrated that changes in this C6-C8 region, including the presence or absence of the Δ6,7-double bond, can lead to a substantial (up to 100-fold) impact on cellular activity nih.govresearchgate.net. This suggests that the conformational flexibility or rigidity imparted by such features, along with the precise stereochemical arrangement, plays a critical role in how these molecules interact with their biological targets. While specific detailed conformational analyses for Vindorosine itself are less widely reported in isolation, its structural similarity to Vindoline implies that similar stereochemical and conformational principles would govern its molecular interactions.

Elucidation of Key Pharmacophoric Elements through Targeted Chemical Modifications

Targeted chemical modifications of Vindorosine and its closely related analogues, particularly Vindoline, have been instrumental in identifying key pharmacophoric elements—the essential molecular features responsible for biological activity. These studies often involve synthesizing derivatives with specific structural alterations and then evaluating their biological effects.

For Vindorosine, which is also known as demethoxyvindoline due to the absence of a C16 methoxy (B1213986) group nih.gov, insights can be drawn from modifications made to the Vindoline moiety within Vinblastine analogues. For instance, studies on vinorelbine (B1196246) amide analogues, which are derived from Vindoline, explored the impact of substituents at the C-16 position. It was found that introducing significant steric hindrance or electron-withdrawing groups at C-16 was detrimental to the yields of coupling reactions, while small alkyl groups at this position were conducive to maintaining cytotoxicity researchgate.net. This indicates the sensitivity of the binding site to the nature and size of substituents at C-16.

Furthermore, modifications to the C-20 ethyl substituent of Vindoline have also been investigated. Changes to this group in Vindoline derivatives, subsequently incorporated into Vinblastine analogues, were shown to influence their tubulin binding properties and cytotoxic potency nih.govmdpi.com. These findings collectively suggest that the C-16 and C-20 positions, along with their associated functional groups, represent crucial pharmacophoric elements within the Vindorosine/Vindoline scaffold, influencing both chemical reactivity and biological efficacy.

Recent computational studies have also explored the molecular interactions of Catharanthus roseus alkaloids, including Vindorosine, with specific biological targets. For example, Vindorosine has shown potential energy interactions with AMPK1 and AMPK2 targets, with binding energies ranging from -7.4 to -5.3 kcal/mol researchgate.netaccscience.com. Such data, derived from in silico docking studies, contribute to understanding the pharmacophoric requirements for interaction with these specific proteins.

Table 1: Molecular Interaction Energies of C. roseus Alkaloids with AMPK Targets

CompoundTargetBinding Energy (kcal/mol) researchgate.netaccscience.com
(+)-VindorosineAMPK1-7.4 to -5.3
(+)-VindorosineAMPK2-7.4 to -5.3
Metformin (Control)AMPK1-4.0
Metformin (Control)AMPK2-4.2

Rational Design and Synthesis of Novel Vindorosine Analogues with Modified Skeletal Features

The rational design and synthesis of novel Vindorosine analogues with modified skeletal features are often pursued to overcome limitations of natural products, such as low potency or susceptibility to drug resistance mechanisms. Total synthesis approaches for Vindorosine and Vindoline provide unparalleled opportunities to introduce "deep-seated structural changes" that are otherwise difficult to achieve through semi-synthesis nih.govresearchgate.netnih.gov.

These synthetic strategies, often involving complex cascade reactions, allow for precise control over the construction of the multi-ring system and the introduction of specific functional groups nih.govresearchgate.netresearchgate.netacs.org. For instance, methodologies have been developed to introduce modifications at the C6-C8 region of the Vindoline core, which were subsequently used to probe the role of the Δ6,7-double bond in Vinblastine analogues nih.govresearchgate.net. Such modifications, although not directly on Vindorosine itself, illustrate the potential for analogous skeletal alterations in Vindorosine to explore their impact on activity.

The ultimate goal of such rational design is to create derivatives with improved therapeutic properties. This has been exemplified in the broader Vinca (B1221190) alkaloid research, where new synthetic methodologies have led to the discovery of analogues that exhibit significantly enhanced potency (over 10-fold) and can disrupt P-glycoprotein (Pgp) binding and transport, a common mechanism of multidrug resistance nih.gov. While specific examples of rationally designed Vindorosine analogues with modified skeletal features and their detailed activities are less widely documented in the provided search results, the synthetic strategies developed for its total synthesis and that of Vindoline lay the groundwork for such future endeavors.

Comparative SAR Analysis with Related Indole Alkaloids (e.g., Vindoline, Vinblastine Monomers)

Vindorosine's SAR is intrinsically linked to that of other indole alkaloids, particularly Vindoline and the monomeric units of Vinblastine, due to their shared biosynthetic pathways and structural similarities. Vindorosine is structurally identical to Vindoline, with the key distinction being the absence of a methoxy group at the C16 position in Vindorosine nih.gov. Both Vindorosine and Vindoline are derived from Catharanthus roseus and are related to the biosynthesis of Vinblastine nih.govnih.govwikipedia.orgbiorxiv.org.

Comparative SAR analyses highlight how subtle structural differences can lead to varying biological profiles:

Vindorosine vs. Vindoline: The primary difference lies in the C16 methoxy group. While specific comparative SAR data directly contrasting the biological activities of Vindorosine and Vindoline for the same target are limited in the provided snippets, both have been studied for their molecular interactions with targets like AMPK1 and AMPK2, showing comparable binding energies researchgate.netaccscience.com. This suggests that the C16 methoxy group might not be absolutely essential for certain types of molecular interactions, or its absence leads to a nuanced change in binding affinity.

Vindoline and Vinblastine Monomers: Vindoline serves as a crucial monomeric unit for the dimeric anti-cancer drug Vinblastine, which is formed by the oxidative coupling of Vindoline and Catharanthine (B190766) nih.govwikipedia.orgsciensage.infonih.gov. While Vindoline itself is generally considered to be ineffective against cell proliferation, its incorporation into the dimeric Vinblastine structure dramatically enhances its cytotoxic activity nih.gov. This underscores the critical role of the dimeric structure and the interaction between the Vindoline and Catharanthine moieties for anti-cancer efficacy.

Molecular Mechanisms of Action

Cellular and Subcellular Target Identification and Validation

Vindorosine is a component of the complex alkaloid profile of Catharanthus roseus medchemexpress.comnih.gov. Biosynthetically, it is considered a derivative or byproduct within the vindoline (B23647) pathway, originating from tabersonine (B1681870) through a series of enzymatic steps involving enzymes such as tabersonine 3-oxygenase (T3O), tabersonine 3-reductase (T3R), 3-hydroxy-16-methoxy-2,3-dihydrotabersonine (B1203122) N-methyltransferase (NMT), desacetoxyvindoline-4-hydroxylase (D4H), and deacetylvindoline (B137571) 4-O-acetyl transferase (DAT) researchgate.netmdpi.com. These biosynthetic processes are believed to occur primarily within specialized idioblast and laticifer cells of the plant researchgate.netnih.govkobe-u.ac.jp.

Beyond its role in alkaloid biosynthesis, vindorosine has been identified as a molecule capable of interacting with specific cellular targets. Studies suggest its potential to stimulate adenosine (B11128) monophosphate-activated protein kinase (AMPK) targets, specifically AMPK1 and AMPK2 accscience.com. AMPK is a crucial enzyme involved in cellular energy metabolism, regulating processes such as glucose production and utilization, and lipid metabolism accscience.com. Molecular interaction studies have indicated binding energies for C. roseus alkaloids, including vindorosine, with AMPK1 and AMPK2 targets, suggesting a potential role in metabolic regulation accscience.com.

Table 1: Molecular Interaction of C. roseus Alkaloids with AMPK Targets

CompoundTargetPotential Energy (kcal/mol) accscience.com
Vindolinine (B1262840)AMPK1/AMPK2-7.4 to -5.3
VindolineAMPK1/AMPK2-7.4 to -5.3
(+)-VindorosineAMPK1/AMPK2-7.4 to -5.3
Cr-1AMPK1/AMPK2-7.4 to -5.3
Cr-2AMPK1/AMPK2-7.4 to -5.3
Metformin (Control)AMPK1-4.0
Metformin (Control)AMPK2-4.2

Investigation of Ion Channel Modulation: Focus on L-Type Ca2+ Channels and Vasorelaxant Effects

A significant aspect of vindorosine's molecular mechanism is its impact on vascular smooth muscle, leading to vasorelaxation medchemexpress.comnih.govthieme-connect.com. Research has demonstrated that vindorosine induces relaxation in rat renal arteries precontracted by various vasoconstrictors, including KCl, phenylephrine, 11-dideoxy-9α,11α-epoxymethanoprostaglandin F2α, and serotonin (B10506) nih.gov.

The primary mechanism underlying this vasorelaxant effect is the antagonism of Ca2+ influx via L-type Ca2+ channels in vascular smooth muscle cells nih.govthieme-connect.com. This was evidenced by several key findings:

Vindorosine-induced relaxations were significantly attenuated in the presence of nifedipine, a known L-type Ca2+ channel blocker nih.gov.

The compound concentration-dependently suppressed contractions induced by CaCl2 in a Ca-free 60 mM KCl solution, directly indicating an interference with extracellular calcium entry nih.gov.

Fluorescence imaging studies using fluo-4 (B1262720) showed that vindorosine reduced the 60 mM KCl-stimulated Ca2+ influx into the smooth muscle cells of rat renal arteries nih.gov.

Importantly, the vasorelaxant effects of vindorosine were found to be independent of endothelial integrity or the involvement of nitric oxide synthase, guanylyl cyclase, cyclooxygenase, or various potassium channels (such as those blocked by tetraethylammonium (B1195904) ions, glibenclamide, or BaCl2) nih.gov. This suggests a direct action on the L-type Ca2+ channels within the vascular smooth muscle itself.

Table 2: Vasorelaxant Effects of Vindorosine in Rat Renal Arteries

Precontracting AgentVindorosine EffectModulation by Other AgentsUnderlying Mechanism
KClRelaxation nih.govAttenuated by Nifedipine (L-type Ca2+ channel blocker) nih.govAntagonism of L-type Ca2+ channels nih.gov
PhenylephrineRelaxation nih.govUnaffected by endothelium denudation, NO synthase inhibitors, guanylyl cyclase inhibitors, cyclooxygenase inhibitors, or K+ channel blockers nih.govDirect action on vascular smooth muscle L-type Ca2+ channels nih.gov
11-dideoxy-9α,11α-epoxymethanoprostaglandin F2αRelaxation nih.govSuppressed CaCl2-induced contractions in Ca-free solution nih.govReduced Ca2+ influx nih.gov
SerotoninRelaxation nih.govReduced KCl-stimulated intracellular Ca2+ levels (Fluo-4 imaging) nih.govInhibition of Ca2+ entry nih.gov

Characterization of Receptor Binding Profiles and Downstream Signaling Pathway Interactions

The primary receptor-level interaction characterized for vindorosine is its modulatory effect on L-type Ca2+ channels, which are voltage-gated ion channels nih.gov. This modulation directly impacts intracellular calcium concentrations, a critical second messenger involved in numerous cellular processes, including muscle contraction nih.govnih.govucl.ac.uk.

Beyond ion channels, the observed molecular interaction with AMPK1 and AMPK2 targets suggests a broader impact on cellular signaling pathways related to metabolism accscience.com. Activation of AMPK can lead to a cascade of downstream events, including the reduction of glucose production, enhancement of glucose utilization in hepatocytes, and the amelioration of insulin (B600854) resistance accscience.com. These effects are mediated through the phosphorylation of metabolic enzymes and transcription regulators accscience.com. While the direct receptor binding profile for AMPK stimulation by vindorosine itself is part of a broader study on C. roseus alkaloids, its inclusion highlights a potential area of downstream signaling accscience.com.

It is also worth noting that vindorosine is structurally related to the vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine (B1662923), which are known to inhibit microtubule formation and disrupt cell division cymitquimica.comnih.govmdpi.com. While one source generally mentions that vindorosine's mechanism of action is thought to involve microtubule inhibition cymitquimica.com, other research indicates that monomeric precursors like vindoline (to which vindorosine is closely related) exhibit only weak effects on tubulin polymerization and cytotoxicity compared to their dimeric counterparts, vinblastine and vincristine researchgate.net. This suggests that the potent anti-tubulin activity is largely conferred by the dimeric structure, and vindorosine's primary characterized mechanisms are distinct from the strong microtubule disruption seen with vinblastine and vincristine.

Comparative Analysis of Molecular Mechanisms with Structurally Related Natural Products

Vindorosine is a monoterpene indole (B1671886) alkaloid (MIA) found in Catharanthus roseus, a plant renowned for producing a diverse array of alkaloids researchgate.netmdpi.com. It shares a close structural relationship with vindoline, another prominent MIA from the same plant researchgate.netnih.govmdpi.comnih.gov. Both vindorosine and vindoline serve as precursors or by-products in the complex biosynthetic pathway leading to the formation of the dimeric anti-cancer drugs, vinblastine and vincristine researchgate.netmdpi.comnih.govmdpi.comresearchgate.netnih.gov.

A key difference in their biosynthetic roles is that vindorosine lacks a specific functional group necessary for condensation with catharanthine (B190766), which is required to form vinblastine and vincristine mdpi.com. Consequently, the production of vindorosine can compete with and potentially reduce the yield of these more complex dimeric alkaloids in engineered biosynthesis systems mdpi.com.

In terms of molecular mechanisms:

L-Type Ca2+ Channel Modulation: The direct antagonism of L-type Ca2+ channels and the resulting vasorelaxant effect appear to be a distinct and well-characterized mechanism for vindorosine nih.gov. While other Catharanthus roseus alkaloids may have cardiovascular effects, this specific ion channel modulation has been explicitly detailed for vindorosine.

AMPK Stimulation: Vindorosine, along with other C. roseus alkaloids like vindolinine and vindoline, has shown molecular interaction with AMPK targets accscience.com. This suggests a shared potential among these related natural products to modulate cellular energy metabolism, indicating a common mechanistic theme within this alkaloid class accscience.com.

Microtubule Inhibition: A significant distinction lies in the anti-tubulin activity. While vinblastine and vincristine are potent inhibitors of microtubule formation, leading to cell division disruption nih.govmdpi.comresearchgate.net, vindorosine, as a monomeric alkaloid, is not primarily known for this mechanism. Studies on vindoline, a very similar monomer, indicate only weak effects on tubulin polymerization compared to the dimeric vinca alkaloids researchgate.net. This highlights that the dimerization process is crucial for the potent anti-mitotic activity observed in vinblastine and vincristine researchgate.net. Therefore, while structurally related, their therapeutic targets and primary molecular mechanisms diverge significantly in this regard.

Table 3: Comparison of Vindorosine with Structurally Related Natural Products

CompoundPubChem CIDPrimary Molecular MechanismBiosynthetic Role
Vindorosine11618751 nih.govuni.luL-type Ca2+ channel antagonism (vasorelaxant effect), AMPK stimulation nih.govaccscience.comMonomeric alkaloid; byproduct in vindoline pathway researchgate.netmdpi.com
Vindoline425978 accscience.comresearchgate.netAMPK stimulation; weak effects on tubulin polymerization accscience.comresearchgate.netMonomeric alkaloid; precursor to vinblastine/vincristine researchgate.netmdpi.comnih.gov
Vinblastine13342 ctdbase.orgPotent inhibition of tubulin polymerization, disruption of cell division nih.govmdpi.comresearchgate.netDimeric alkaloid; derived from vindoline and catharanthine nih.govmdpi.comresearchgate.net
Vincristine123456Potent inhibition of tubulin polymerization, disruption of cell division nih.govmdpi.comresearchgate.netDimeric alkaloid; derived from vindoline and catharanthine nih.govmdpi.comresearchgate.net
Catharanthine161234 (approximate, often mentioned with vindoline)Weak effects on tubulin polymerization; provides cytotoxic effect in dimeric form researchgate.netMonomeric alkaloid; precursor to vinblastine/vincristine nih.govmdpi.comresearchgate.net

Advanced Analytical Chemistry of Vindorosine

Advanced Chromatographic Separation and Purification Methodologies

High-Performance Countercurrent Chromatography (HPCCC) for Preparative Isolation

High-Performance Countercurrent Chromatography (HPCCC) is a liquid-liquid partition chromatography technique that has proven effective for the preparative isolation of natural compounds, including Vindorosine, from complex matrices such as plant extracts. mdpi.comnih.govscilit.comresearcher.life Unlike traditional column chromatography, HPCCC eliminates the need for a solid support, thereby reducing sample loss due to irreversible adsorption and denaturation, which is particularly beneficial for sensitive natural products. researcher.life

In the isolation of Vindorosine from Catharanthus roseus crude extracts, semi-preparative HPCCC fractionation has been successfully employed. mdpi.comnih.govscilit.com A critical aspect of this process is the selection of an appropriate biphasic solvent system to achieve optimal separation based on the partition coefficients (KD) of the target compounds. For Vindorosine and other indole (B1671886) alkaloids from C. roseus, a specific biphasic solvent system consisting of n-hexane–n-butanol–water with 0.5% ion-pair reagent trifluoroacetic acid in a ratio of [1:1:2, v/v/v] has been utilized. mdpi.comnih.govscilit.comresearcher.life

The efficiency of HPCCC isolation is significantly enhanced by off-line profiling using electrospray mass spectrometry (ESI-MS/MS). mdpi.comnih.govscilit.com This analytical approach allows for the real-time monitoring of targeted indole alkaloids, including Vindorosine, throughout the fractionation process. mdpi.comnih.govscilit.com Visualization of selected single-ion traces can project the HPCCC molecular weight elution profile, enabling precise fraction collection and minimizing co-elution effects. mdpi.comnih.govscilit.comresearchgate.net Furthermore, experimental partition-ratio values (KD) and peak widths for detected metabolites are determined, providing crucial data for optimizing separation parameters. mdpi.comnih.govscilit.com Following HPCCC isolation, the structural characterization of Vindorosine and other co-isolated compounds is typically confirmed using advanced spectroscopic techniques, notably 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.govscilit.comresearchgate.net

Method Validation for Quantitative Analysis and Purity Assessment

The fundamental criteria for validating analytical methods for quantitative analysis of Vindorosine include:

Stability: Evaluation of Vindorosine's stability under various storage and analytical conditions. nih.gov

Selectivity: Demonstrating that the method can accurately measure Vindorosine in the presence of other components, such as impurities, degradation products, or matrix components, without interference. nih.govresearchgate.netscielo.brdemarcheiso17025.com For chromatographic methods, selectivity can be assessed by examining peak homogeneity or performing peak purity tests using detectors like photodiode array (PDA) or mass spectrometry (MS) to confirm the absence of co-eluting compounds. researchgate.netscielo.br

Limits of Quantification (LOQ) and Detection (LOD): Determining the lowest concentration of Vindorosine that can be reliably quantified and detected, respectively. nih.govscielo.braphl.org

Accuracy: Assessing the closeness of measured values to the true value. This is often evaluated by analyzing samples with known concentrations of Vindorosine. nih.govresearchgate.netaphl.org

Precision: Evaluating the reproducibility of results under defined conditions, including repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). nih.govresearchgate.netaphl.org

Linearity: Establishing the proportional relationship between the analytical response and the concentration of Vindorosine over a specified range. nih.govresearchgate.netscielo.braphl.org This is typically evaluated by constructing a standard analytical curve using a series of Vindorosine standards at varying concentrations. researchgate.netscielo.br The linear range should encompass the expected concentrations of Vindorosine in the samples being analyzed. researchgate.net

Recovery: Determining the efficiency of the extraction or sample preparation process by comparing the analytical results of spiked samples to those of unspiked samples. nih.gov

For quantitative assays, additional requirements include robust calibration, often achieved through a standard curve, and the consistent use of quantitative controls to monitor method performance during routine use. aphl.org Any potential sources of variability, such as matrix composition or lot-to-lot differences, should be considered and incorporated into the validation design. aphl.org

Application of Chemoinformatic Tools for Data Analysis and Interpretation

Chemoinformatics is a scientific discipline that integrates chemical information resources with computational methods to design, organize, manage, retrieve, analyze, and interpret chemical data. amazon.com In the context of Vindorosine, chemoinformatic tools are invaluable for processing large datasets, enhancing accuracy, and providing advanced data visualization options, thereby streamlining research workflows. solubilityofthings.com

Key applications of chemoinformatic tools for Vindorosine and related compounds include:

Structure-Property Relationship (SPR) Analysis: Chemoinformatics plays a central role in establishing robust relationships between the chemical structure of Vindorosine and its physical, chemical, or biological properties. amazon.comnih.gov This involves the use of unique representations of chemical structures, known as chemical descriptors, which quantify various structural features. amazon.com

Data Visualization and Exploration of Chemical Space: Specialized software tools, such as DataWarrior, are widely used for interactive data analysis and visualization. nih.govnih.gov These tools integrate established and novel chemoinformatics algorithms, facilitating the visualization of chemical spaces and the exploration of structure-activity relationships (SARs). nih.govnih.gov This allows researchers to understand how structural modifications might impact Vindorosine's characteristics.

Computational Modeling and In Silico Docking: Chemoinformatics enables computational approaches, such as molecular docking, to investigate the molecular interactions of Vindorosine with biological targets. accscience.comresearchgate.net This provides insights into potential mechanisms of action or binding affinities, which can guide further experimental research. For example, in silico docking studies have been used to examine the interaction of C. roseus alkaloids, including (+)-vindorosine, with specific protein targets. accscience.comresearchgate.net

Database Utilization and Data Mining: Public chemical databases like PubChem (CID: 11618751 for Vindorosine) serve as crucial repositories of chemical information, including structures, synonyms, and computed properties. nih.govuni.luveeprho.complantaedb.comaccscience.comresearchgate.netresearchgate.net Chemoinformatic tools facilitate the efficient retrieval and mining of such data, allowing for comprehensive analysis and the identification of patterns or correlations within large datasets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Chemoinformatics supports the development of QSAR models, which predict the activity or property of a compound based on its chemical structure. nih.govresearchgate.net This is achieved by correlating structural descriptors with experimental data, enabling the prediction of properties for new or untested Vindorosine analogs.

The integration of chemoinformatic tools provides a powerful framework for the comprehensive analysis and interpretation of complex chemical data related to Vindorosine, from its fundamental properties to its potential interactions and relationships within chemical space.

Emerging Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling for Structure-Function Prediction and De Novo Design

Computational chemistry and molecular modeling are becoming indispensable tools in the study of complex natural products like Vindorosine. These methods enable researchers to gain a deeper understanding of the compound's intricate structure-function relationships and to predict its interactions with biological targets. ctdbase.org By simulating molecular behavior and interactions at an atomic level, computational approaches can guide the design of novel Vindorosine analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.

For instance, density functional theory (DFT) studies and molecular dynamics simulations can elucidate the precise binding modes of Vindorosine to tubulin, its primary molecular target, or other potential receptors. nih.gov This detailed mechanistic insight is crucial for rational drug design, allowing for the targeted modification of specific functional groups on the Vindorosine scaffold to optimize its therapeutic efficacy while potentially minimizing off-target effects. Furthermore, de novo design strategies, informed by computational predictions, could lead to the creation of entirely new chemical entities that mimic or surpass Vindorosine's biological activities, offering novel bioactive scaffolds for drug discovery.

Exploration of Biocatalytic Transformations and Semi-Synthetic Derivatization of Vindorosine

The biosynthesis of Vindorosine and related indole (B1671886) alkaloids involves complex enzymatic pathways, offering opportunities for biocatalytic transformations. For example, the biosynthesis of tabersonine (B1681870), a precursor to Vindorosine, involves a biocatalytic Diels-Alder-type cyclization. Understanding and harnessing these enzymatic processes could lead to more efficient and environmentally friendly methods for producing Vindorosine and its derivatives.

Semi-synthetic derivatization, involving chemical modifications of the natural product, is another promising avenue. This approach allows for the systematic alteration of Vindorosine's structure to explore new biological activities or to improve existing ones. While the complex structure of vinca (B1221190) alkaloids, including Vindorosine, has historically made extensive semi-synthetic modifications challenging, advancements in synthetic organic chemistry are opening new possibilities. Researchers are developing innovative strategies to introduce deep-seated structural changes, which are currently inaccessible through direct natural product derivatization or biosynthetic means. These efforts aim to generate a diverse library of Vindorosine analogs, potentially leading to compounds with improved therapeutic indices or novel mechanisms of action.

Advancements in High-Throughput Screening and Analytical Platforms for Natural Product Discovery

High-throughput screening (HTS) and advanced analytical platforms are revolutionizing the discovery and characterization of natural products, including indole alkaloids like Vindorosine. HTS allows for the rapid evaluation of large libraries of compounds against various biological targets, significantly accelerating the identification of new bioactive molecules. The integration of HTS with natural product extracts and synthetic compound libraries can streamline the drug discovery process.

For Vindorosine research, sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrospray ionization-mass spectrometry (ESI-MS/MS) are crucial for the efficient isolation, purification, and structural elucidation of Vindorosine and its minor analogs from complex plant extracts. These platforms enable the detection and characterization of even trace amounts of novel compounds, which might possess unique biological activities. Continuous improvements in automation, miniaturization, and detection techniques (e.g., fluorescence resonance energy transfer, homogeneous time-resolved fluorescence) are enhancing the capacity and precision of these screening and analytical workflows, facilitating a more comprehensive exploration of the chemical space around Vindorosine.

Broader Implications of Vindorosine Research for Indole Alkaloid Chemistry and the Discovery of Novel Bioactive Scaffolds

Vindorosine's significance extends beyond its individual properties, contributing broadly to the fields of indole alkaloid chemistry and the discovery of novel bioactive scaffolds. As an Aspidosperma-type indole alkaloid and a key precursor in the biosynthesis of clinically important anticancer drugs like vinblastine (B1199706) and vincristine (B1662923), Vindorosine serves as a vital bridge in understanding the complex biosynthetic pathways of these valuable natural products.

Research into Vindorosine's structure, biosynthesis, and synthetic accessibility provides critical insights that can be applied to the entire class of indole alkaloids, many of which exhibit diverse and significant biological activities, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties. The intricate polycyclic indole and indoline (B122111) scaffolds present in Vindorosine and its derivatives are attractive synthetic targets, inspiring the development of innovative synthetic strategies. These advancements in synthetic methodology not only provide access to Vindorosine and its natural analogs but also enable the creation of "unnatural" analogs with designed added molecular complexity, potentially leading to compounds with improved biological potency and novel mechanisms of action. Thus, ongoing Vindorosine research continues to enrich the understanding of complex natural product chemistry and fuels the discovery of new therapeutic agents based on indole alkaloid scaffolds.

Q & A

Q. What are the key structural characteristics of Vindorosine, and how are they determined experimentally?

Vindorosine, an Aspidosperma-type indole alkaloid, features a pentacyclic indoline skeleton with six contiguous stereocenters, including three quaternary carbons . Structural elucidation relies on advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and 2D COSY/HMBC), and X-ray crystallography to confirm stereochemistry . Researchers must cross-validate spectral data with synthetic intermediates to resolve ambiguities in complex regions (e.g., overlapping proton signals in the indoline core).

Q. How is Vindorosine biosynthesized in natural sources, and what experimental models are used to study its production?

In Catharanthus roseus (Madagascar periwinkle), Vindorosine is biosynthesized via the terpenoid indole alkaloid (TIA) pathway, starting from tabersonine. Yeast cell factories (e.g., Saccharomyces cerevisiae) are engineered to express cytochrome P450 enzymes (e.g., CYP72A1) for methoxylation and hydroxylation steps, enabling precursor synthesis . Experimental models involve metabolomic profiling (LC-MS/MS) and strain optimization via CRISPR-Cas9 to enhance flux toward key intermediates .

Q. What analytical methods are used to quantify Vindorosine in biological samples?

Reverse-phase HPLC coupled with UV/Vis detection or tandem mass spectrometry (LC-MS/MS) is standard for quantification. For example, chromatographic separation of Vindorosine and Vindoline in yeast extracts uses C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile), achieving retention times of ~33–34 minutes for Vindoline and ~427–457 minutes for Vindorosine . Relative quantification via internal standards (e.g., deuterated analogs) improves accuracy in complex matrices .

Advanced Research Questions

Q. How can synthetic routes to Vindorosine be optimized to address challenges in stereochemical control?

Asymmetric synthesis of Vindorosine often encounters bottlenecks in stereoselective ketone reduction and elimination steps. For instance, Yoshikazu Sasaki’s route employs modified Kornblum oxidation with DMAPO (4-dimethylaminopyridine N-oxide) to stabilize reactive intermediates, achieving kinetic control over nitrogen-containing ion pairs . Alternative strategies include enantioselective catalysis (e.g., Sharpless epoxidation) and protecting-group-free approaches to minimize side reactions during MOM ether deprotection .

Q. What experimental designs are effective for reconciling discrepancies in MIA (monoterpene indole alkaloid) quantification across studies?

Discrepancies in MIA levels (e.g., Vindorosine at 2×1072 \times 10^7 vs. 3×1073 \times 10^7 in yeast strains at 24/48 hours ) may arise from differences in culture conditions (e.g., pH, aeration) or analytical calibration. Researchers should:

  • Standardize growth parameters (e.g., OD600_{600}, temperature) and harvest times.
  • Use spike-in controls to normalize batch-to-batch variability.
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Q. How can metabolic engineering improve Vindorosine yields in heterologous systems?

Optimizing yeast cell factories requires balancing precursor availability (e.g., geranyl pyrophosphate) with enzyme activity. Key steps include:

  • Overexpression of rate-limiting enzymes (e.g., tabersonine 16-hydroxylase).
  • Compartmentalization of pathways to avoid cytotoxicity from reactive intermediates.
  • Dynamic regulation using inducible promoters to decouple growth and production phases .

Q. What methodologies are used to evaluate the biological activity of Vindorosine derivatives?

Structure-activity relationship (SAR) studies involve:

  • Semi-synthetic modification of the indoline core (e.g., acylations, alkylations).
  • High-throughput screening against target proteins (e.g., microtubule polymerization assays for anticancer activity).
  • Molecular docking simulations to predict binding affinity to biological targets (e.g., tubulin) .

Q. How can researchers address the low solubility of Vindorosine in pharmacological assays?

Solubility enhancement strategies include:

  • Co-solvent systems (e.g., DMSO/PEG mixtures).
  • Nanoformulation (e.g., liposomal encapsulation).
  • Prodrug design (e.g., esterification of hydroxyl groups to improve bioavailability) .

Methodological Guidance

  • Experimental Replication : When replicating synthesis protocols (e.g., asymmetric routes ), validate intermediates at each step using orthogonal analytical methods (e.g., chiral HPLC).
  • Data Interpretation : Use Bland-Altman plots to assess agreement between technical replicates in quantification studies .
  • Ethical and Reporting Standards : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral data and synthetic protocols .

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Feasible Synthetic Routes

Reactant of Route 1
1H-Indolizino(8,1-cd)carbazole-5-carboxylic acid, 3a-ethyl-3a,4,5,5a,6,11,12,13a-octahydro-4,5-dihydroxy-6-methyl-, methyl ester, 4-acetate
Reactant of Route 2
1H-Indolizino(8,1-cd)carbazole-5-carboxylic acid, 3a-ethyl-3a,4,5,5a,6,11,12,13a-octahydro-4,5-dihydroxy-6-methyl-, methyl ester, 4-acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.